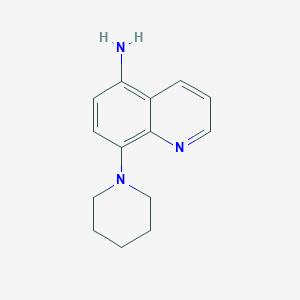

8-(Piperidin-1-YL)quinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-piperidin-1-ylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)14-11(12)5-4-8-16-14/h4-8H,1-3,9-10,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNMWWCORPDOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C(=C(C=C2)N)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Legacy of Quinoline Chemistry

The story of quinoline (B57606) chemistry is a rich narrative that dates back to the 19th century. numberanalytics.com Initially isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's journey into the forefront of chemical research was solidified by its connection to quinine, a naturally occurring antimalarial agent. numberanalytics.comnih.gov This historical link to medicine has been a perpetual catalyst for the evolution of quinoline chemistry, prompting the development of numerous synthetic methodologies to access a diverse array of its derivatives. iipseries.orgbenthamdirect.com

Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational in constructing the quinoline scaffold. iipseries.org Over the decades, these methods have been refined and supplemented by modern techniques, including transition metal-catalyzed cross-coupling reactions and photo-induced oxidative cyclizations, which offer greater efficiency and molecular diversity. numberanalytics.commdpi.com This continuous innovation in synthesis has expanded the accessible chemical space of quinoline derivatives, paving the way for the exploration of their wide-ranging biological activities. nih.govnoveltyjournals.com

Piperidine: a Privileged Scaffold in Heterocyclic Research

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in medicinal chemistry. nih.govencyclopedia.pub Its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, underscores its significance as a "privileged scaffold." nih.govnih.gov The inclusion of a piperidine ring in a molecule can profoundly influence its physicochemical properties, such as lipophilicity and basicity, which in turn can enhance its biological activity and pharmacokinetic profile. atamanchemicals.com

The versatility of the piperidine ring stems from its three-dimensional structure and the ability of its nitrogen atom to act as a hydrogen bond acceptor or to be protonated, facilitating interactions with biological targets. nih.gov Researchers have developed a multitude of synthetic strategies to create substituted piperidines, further expanding their utility in drug design. nih.govresearchgate.net The incorporation of a piperidine moiety into a larger molecular framework, such as a quinoline (B57606), is a deliberate strategy to modulate biological activity and improve drug-like properties. encyclopedia.pub

The Scientific Impetus for Investigating 8 Piperidin 1 Yl Quinolin 5 Amine and Its Analogs

The focused research on 8-(Piperidin-1-YL)quinolin-5-amine and its analogs is driven by the strategic combination of the quinoline (B57606) and piperidine (B6355638) scaffolds, aiming to harness the beneficial properties of both. The 8-aminoquinoline (B160924) core, in particular, has a well-established history in the development of antimalarial drugs, with primaquine (B1584692) being a notable example. asm.orgnih.gov However, the therapeutic utility of early 8-aminoquinolines was often limited by their metabolic instability and associated side effects. nih.govscispace.com

The introduction of a piperidine ring at the 8-position of the quinoline nucleus is a rational design approach to address these limitations. The piperidine moiety can influence the compound's metabolic fate, potentially leading to improved stability and a better therapeutic window. Furthermore, the specific substitution pattern, with an amine group at the 5-position, offers additional points for molecular interactions and further derivatization, allowing for the fine-tuning of biological activity. The exploration of analogs of this compound allows researchers to systematically investigate structure-activity relationships, optimizing for potency against specific biological targets while minimizing off-target effects.

Key Research Domains for 8 Piperidin 1 Yl Quinolin 5 Amine

Established Synthetic Routes to the Quinoline Core with Piperidine Integration

The construction of the this compound scaffold relies on synthetic routes that can efficiently assemble the quinoline ring system while incorporating the piperidine substituent. Key established methods include nucleophilic aromatic substitution, various cyclization reactions, and multicomponent strategies.

Nucleophilic Aromatic Substitution Approaches for Piperidine Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for introducing the piperidine moiety onto a pre-existing quinoline ring. This approach typically involves the reaction of a quinoline derivative bearing a suitable leaving group, such as a halogen, at the 8-position with piperidine. The reaction is often facilitated by a base and can be carried out in various polar solvents. thaiscience.infosemanticscholar.org

For instance, the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes has been achieved through the nucleophilic aromatic substitution of the corresponding 2-chloroquinoline-3-carbaldehydes with piperidine. thaiscience.info The use of a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in conjunction with polyethylene (B3416737) glycol-400 (PEG-400) has been shown to be an efficient and cost-effective method, leading to excellent yields and shorter reaction times. thaiscience.inforesearchgate.net The reaction conditions for this type of substitution can vary, with some methods employing polar protic or aprotic solvents, with or without a base catalyst. thaiscience.info

The general applicability of SNAr is demonstrated in the synthesis of various piperidinyl-quinoline derivatives. semanticscholar.orgmdpi.com For example, the reaction of 2-chloro-3-formylquinolines with piperidine is a key step in the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes. mdpi.com

Cyclization Reactions for Quinoline Ring Formation with Piperidine Precursors

Classic quinoline syntheses, such as the Skraup, Combes, Knorr, Doebner, and Friedländer reactions, form the bedrock of quinoline chemistry and can be adapted to incorporate a piperidine substituent. researchgate.net These methods involve the cyclization of appropriately substituted aniline (B41778) or aminophenyl precursors that already contain the piperidine moiety.

The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. By using a 2-aminoaryl ketone that bears a piperidine group, the quinoline ring can be constructed with the piperidine already in place. A solvent-free Friedländer synthesis using poly(phosphoric acid) as a catalyst has been reported for the preparation of quinoline derivatives. acs.org

Other cyclization strategies include intramolecular reactions. For instance, domino processes involving cyclization followed by dehydration and oxidation have been utilized to synthesize quinoline derivatives. rsc.org Additionally, photochemical cyclization of o-alkynylaryl isocyanides with iodine has been developed for the synthesis of specific diiodoquinoline derivatives. rsc.org

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste. These strategies allow for the synthesis of complex molecules like this compound in a single synthetic operation from simple starting materials.

A notable example is the three-component reaction between a cyclohexanone, piperidine, and a 4-azido-quinolin-2(1H)-one to yield (E)-4-((cyclopentyl(piperidin-1-yl)methylene)amino)quinolin-2(1H)-one derivatives. nih.gov Another one-pot, three-component domino reaction of 5-chloroacetyl-8-hydroxyquinoline with amines and dimedone has been developed for the synthesis of novel 5-(N-substituted indol-2-yl)-8-hydroxyquinolines. researchgate.net

Furthermore, multicomponent reactions catalyzed by solid acids like montmorillonite (B579905) K-10 under microwave irradiation have been employed for the synthesis of substituted quinoline derivatives from anilines, aldehydes, and terminal aryl alkynes. rsc.org These methods often proceed with high atom economy and in excellent yields. rsc.org

Advanced Synthetic Techniques in this compound Chemistry

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted and ultrasound-assisted synthesis have been increasingly adopted in the synthesis of quinoline derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comacs.org The use of microwave irradiation can lead to significant reductions in reaction times, improved yields, and enhanced product purity. nih.govacs.org

Several studies have highlighted the benefits of microwave-assisted synthesis for quinoline derivatives. benthamdirect.comacs.orgnih.govjmpas.com For example, a one-pot, three-component procedure for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been successfully carried out under microwave irradiation. acs.org This method is catalyst-free and proceeds efficiently in DMF. acs.org Microwave irradiation has also been used to promote the synthesis of polysubstituted quinoline derivatives under solvent-free conditions. rsc.org Furthermore, the synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives has been achieved via a one-pot Knoevenagel condensation reaction under microwave conditions, resulting in high yields and short reaction times. bohrium.com

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis is another green and efficient technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govrsc.org This method often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govrsc.orgmdpi.com

The application of ultrasound has been successfully demonstrated in the synthesis of various quinoline derivatives. For instance, an efficient and rapid (15 minutes) synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been established using ultrasound energy. mdpi.com This protocol utilizes an open vessel system and provides satisfactory yields and high purities. mdpi.com Similarly, the synthesis of hybrid quinoline-imidazole derivatives has been achieved through a two-step process involving N-alkylation and a cycloaddition reaction, both of which were accelerated under ultrasound irradiation. nih.govrsc.org The ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and aromatic acid hydrazides has also been reported to provide target compounds in excellent yields within minutes. mdpi.com

Derivatization Strategies from the this compound Core

The this compound scaffold serves as a versatile platform for chemical modification, enabling the synthesis of a diverse array of derivatives. These modifications can be strategically implemented at three key locations: the quinoline moiety, the piperidine ring, and through the introduction of entirely new structural motifs to create hybrid molecules. Such derivatization is crucial for modulating the physicochemical properties and biological activities of the core structure.

Functionalization of the Quinoline Moiety

The quinoline ring system, particularly when substituted with an activating amino group at the C5-position, is amenable to various chemical transformations. The electronic nature of the 5-amino group directs electrophilic substitution primarily to the C6 and C8 positions, though the presence of the piperidine group at C8 sterically hinders reaction at that site, making C6 the more probable site for substitution. However, modern C-H functionalization techniques have enabled selective modifications at other positions.

Electrophilic substitution reactions such as nitration, halogenation, and sulfonylation can be performed on the quinoline core. For instance, nitration of 5-aminoquinoline (B19350) derivatives typically occurs at the C6 position under controlled conditions. Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can also introduce bromine or chlorine atoms onto the quinoline ring, providing handles for further cross-coupling reactions. arsdcollege.ac.in

More advanced metal-catalyzed C-H functionalization reactions offer precise control over which position is modified. Palladium-catalyzed reactions, using 8-aminoquinoline as a directing group, have been extensively developed for C-H arylation, alkenylation, and alkynylation. nih.gov While the primary amino group at C5 in the target scaffold can also act as a directing group, its influence might compete with or modify the directing effect of the C8-piperidine nitrogen. Metal-free, radical-based reactions have also emerged for the site-selective functionalization of 8-aminoquinoline amides, for example, achieving cyanoalkylation at the C5-position. rsc.org

The table below summarizes representative functionalization reactions applicable to the amino-quinoline core.

| Reaction Type | Reagents and Conditions | Product Description | Reference |

| C5-H Bromination | Ethyl bromodifluoroacetate, Cupric catalyst, Alkaline additive | Selective bromination at the C5 position of 8-aminoquinoline amides. | researchgate.net |

| C5-H Cyanoalkylation | Azobisisobutyronitrile (AIBN), K₂S₂O₈, Heat | Metal-free cyanoalkylation of 8-aminoquinoline amides at the C5 position. | rsc.org |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, typically at the C6 position of 5-aminoquinolines. | arsdcollege.ac.in |

| Nucleophilic Substitution | 2-Chloroquinoline-3-carbaldehydes, Piperidine, CTAB, PEG-400, 135 °C | Synthesis of 2-(piperidin-1-yl)quinoline derivatives. This reaction builds the core scaffold itself. | thaiscience.info |

Modifications of the Piperidine Ring

The piperidine ring offers another site for structural diversification. While the piperidine moiety is generally stable, its functionalization can be achieved through several strategies, often involving the nitrogen atom or the carbon backbone.

One common approach involves the N-alkylation or N-acylation of the piperidine nitrogen if it were a secondary amine. However, in the 8-(piperidin-1-yl) scaffold, the nitrogen is tertiary. Modifications, therefore, must target the carbon framework of the ring. This can be challenging without compromising the ring's integrity.

Strategies for modifying a pre-existing piperidine ring include α-lithiation followed by reaction with an electrophile, although this often requires an N-Boc activating group. Another possibility is ring-opening and subsequent re-cyclization to introduce new substituents or alter the ring size. More direct C-H functionalization of the piperidine ring is an area of active research but can be complicated by selectivity issues. mdpi.com

For related quinoline-piperidine structures, modifications are often introduced by starting with a pre-functionalized piperidine ring before its attachment to the quinoline core. mrc.ac.za For example, using a piperidine derivative bearing a hydroxyl, amino, or carboxyl group allows for these functionalities to be carried into the final molecule, which can then be further elaborated.

The following table outlines general approaches for piperidine modification that could be adapted for the target scaffold.

| Modification Strategy | General Reagents/Approach | Resulting Structure | Reference |

| Synthesis with Functionalized Piperidines | 4-amino-piperidine, Chloroquinoline | Introduction of an amino group on the piperidine ring. | mrc.ac.za |

| Oxidative C-H Amination | Gold(I) or Palladium(II) catalysts, Oxidizing agent | Direct introduction of an amino group onto the piperidine backbone (on related systems). | mdpi.com |

| Reductive Amination (pre-synthesis) | Functionalized piperidone, Reducing agent, Amine | Creation of substituted piperidines prior to attachment to the quinoline. | mdpi.com |

Introduction of Hybrid Structural Motifs

Creating hybrid molecules by linking the this compound core to other pharmacologically active motifs is a powerful strategy in drug discovery. The 5-amino group is the most common handle for such modifications, typically through the formation of amide, sulfonamide, or urea (B33335) linkages.

For example, the primary amine at the C5 position can be readily acylated with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amide bonds. Coupling with sulfonyl chlorides yields sulfonamides. researchgate.net These reactions connect the quinoline-piperidine scaffold to a wide variety of other chemical entities, including other heterocyclic rings, aliphatic chains, or aromatic systems.

One-pot, multi-component reactions have also been employed to construct complex hybrid systems. For instance, a formyl-quinoline can react with a primary heterocyclic amine and a 1,3-diketone under microwave irradiation to generate fused heterocyclic systems, such as dihydropyridopyrimidines. acs.org While this example starts with a formyl-quinoline, the 5-amino group of the target compound could potentially be transformed into other reactive groups to participate in similar multi-component strategies.

The table below presents examples of reactions used to create hybrid molecules from quinoline precursors.

| Hybridization Strategy | Reagents and Conditions | Linkage Type | Resulting Hybrid | Reference |

| Amide Coupling | Carboxylic acid, HATU, DIPEA, DMF | Amide | Quinoline-carboxamide derivatives. | researchgate.net |

| Sulfonamide Formation | 8-hydroxyquinoline (B1678124), Sulfanilamide, Alkyl halides, K₂CO₃ | Sulfonamide | Quinoline-linked sulfonamide derivatives. | researchgate.net |

| Multi-component Reaction | Formyl-quinoline, 5-amino-1-phenylpyrazole, Diketone, DMF, Microwave | C-N and C-C bonds | Quinoline-dihydropyrazolopyridine hybrids. | acs.org |

| Nucleophilic Substitution | 3-bromomethyl-2-chloroquinoline, Aminopyrimidine | C-N bond | Pyrimidine-quinolone hybrids. | nih.gov |

Spectroscopic Analysis for Compound Identification and Purity Assessment

Spectroscopic methods are indispensable tools for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, N-(2-Nitrophenyl)-8-(piperidin-1-yl)naphthalen-1-amine, shows characteristic signals for the piperidine and aromatic protons. rsc.org For instance, the protons of the piperidine ring typically appear as multiplets in the upfield region of the spectrum. In derivatives of 8-(piperidin-1-yl)quinoline, the aromatic protons of the quinoline ring system exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern. For example, in a series of piperidinyl-quinoline acylhydrazones, the piperidinyl protons appear as multiplets around 1.61-1.75 ppm and 3.19-3.22 ppm, while the aromatic protons of the quinoline and other aromatic moieties are observed in the downfield region between 7.49 and 8.61 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound and its derivatives, the spectrum would show signals corresponding to the carbons of the quinoline core and the piperidine ring. In a study of N-(2-Nitrophenyl)-8-(piperidin-1-yl)naphthalen-1-amine, the carbon signals for the piperidine ring were observed at 54.5 and 23.6 ppm. rsc.org Similarly, for piperidinyl-quinoline acylhydrazones, the piperidinyl carbons resonate at approximately 24.4, 25.9, and 52.3 ppm, while the numerous aromatic carbons appear in the range of 122.0 to 163.8 ppm. mdpi.com

Interactive Data Table: Representative NMR Data for Piperidinyl-Quinoline Derivatives

| Compound Class | ¹H NMR (ppm) - Piperidine Protons | ¹³C NMR (ppm) - Piperidine Carbons | Aromatic Protons (ppm) | Aromatic Carbons (ppm) | Reference |

| Piperidinyl-quinoline acylhydrazones | 1.61-1.75 (m), 3.19-3.22 (m) | 24.4, 25.9, 52.3 | 7.49-8.61 (m) | 122.0-163.8 | mdpi.com |

| N-(2-Nitrophenyl)-8-(piperidin-1-yl)naphthalen-1-amine | Not specified | 54.5, 23.6 | Not specified | 114.9 | rsc.org |

Note: The chemical shifts are reported in parts per million (ppm) and 'm' denotes a multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides key information. The N-H stretching vibration of the primary amine group (NH₂) in the parent compound is expected to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the piperidine and quinoline rings, as well as C-H stretching and bending vibrations, will also be present. For example, in a series of piperidinyl-quinoline acylhydrazones, characteristic IR absorption bands were observed for N-H stretching (around 3187 cm⁻¹), aromatic C-H stretching (around 3066 cm⁻¹), aliphatic C-H stretching (around 2960 cm⁻¹), and C-N stretching (around 1070 cm⁻¹). mdpi.com In another study on related compounds, the N-H stretching vibration was observed at 3294 cm⁻¹. chem-soc.si The presence of a C=O group in derivatives is indicated by a strong absorption band in the range of 1634-1659 cm⁻¹. arkat-usa.org

Interactive Data Table: Key IR Absorption Bands for Piperidinyl-Quinoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (Amine/Amide) | 3187 - 3294 | mdpi.comchem-soc.si |

| C-H Stretch (Aromatic) | ~3066 | mdpi.com |

| C-H Stretch (Aliphatic) | ~2960 | mdpi.com |

| C=O Stretch (Amide) | 1634 - 1659 | arkat-usa.org |

| C-N Stretch | ~1070 | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also be used to deduce its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of 227.31 g/mol . bldpharm.com HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula, C₁₄H₁₇N₃. bldpharm.com For instance, in the characterization of a related compound, N-(quinolin-8-yl)acetamide, the ESI-MS(+) showed a peak at m/z 224.25 [M+H]⁺. nih.gov Similarly, for piperidinyl-quinoline acylhydrazone derivatives, HRMS was used to confirm the calculated exact mass. mdpi.com

Chromatographic Techniques for Separation and Purity (e.g., TLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary idea of the purity of a compound. For derivatives of 8-(piperidin-1-yl)quinoline, TLC is routinely used. For example, in the synthesis of certain xanthine (B1682287) derivatives incorporating a piperidinyl-quinoline moiety, TLC on silica (B1680970) gel plates was used to determine the R_f_ value, which is a measure of a compound's retention on the stationary phase. google.comgoogle.com The visualization of spots on the TLC plate is often achieved using ultraviolet (UV) light. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

In a study of a related compound, the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, X-ray crystallography revealed that the piperidine ring of the dihydroquinolinone moiety adopts a screw-boat conformation, while the piperazine (B1678402) ring has a chair conformation. iucr.org Such detailed structural information is invaluable for understanding the molecule's properties and interactions. The crystallization of a compound suitable for X-ray diffraction analysis is a critical step, often achieved by slow evaporation of a solution. iucr.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of quinoline derivatives is intricately linked to their structural features. SAR studies have been pivotal in elucidating the impact of various substituents and stereochemical properties on the efficacy and selectivity of these compounds.

Impact of Substituent Modifications on Biological Activity

Modifications to both the quinoline core and the piperidine moiety of this compound analogs have profound effects on their biological profiles.

Quinoline Core Substitutions: The substitution pattern on the quinoline ring is a critical determinant of activity. For instance, in the context of anticancer activity, the introduction of halogen substituents, such as chloro or bromo groups, at the C5 position of related 8-hydroxyquinoline scaffolds has been shown to increase cytotoxicity. acs.org Electron-withdrawing groups at this position also influence the compound's physicochemical properties, such as acidity (pKa), which can affect cell permeability and target engagement. acs.org

In the realm of antimalarial 8-aminoquinolines, alkoxy or aryloxy groups at the C5 position are considered essential for potent blood-stage activity against Plasmodium falciparum. nih.gov Conversely, the specific nature of substituents on a phenyl ring attached to the C5 position appears to have a less significant impact on potency. nih.gov The position of alkyl groups also matters; for example, a 3-methyl substituent on the quinoline ring can lead to different cross-resistance profiles compared to a 4-methyl group in antimalarial contexts. nih.gov Furthermore, studies on cholinesterase inhibitors have demonstrated that placing a methyl group at the C8-position of the quinoline ring results in superior activity compared to analogs with a C6-methyl group. mdpi.comnih.gov The simple exchange of an 8-hydroxy group for an 8-amino group has been reported to enhance both the cytotoxicity and the selectivity of glycoconjugate derivatives against cancer cell lines. mdpi.com

Piperidine Moiety Modifications: The nature of the cyclic amine at the C8 position is also crucial. While piperidine is a common feature, its replacement with other rings like pyrrolidine (B122466) or morpholine (B109124) alters the biological activity profile. nih.gov The annulation of an aromatic ring onto the piperidine moiety can have varied effects on activity, depending on the points of fusion. acs.orgnih.gov For example, 3,4-benzo-piperidin-1-ylmethyl derivatives often retain the activity of their non-annulated piperidine counterparts, whereas other fusion patterns can be detrimental. acs.orgnih.gov

The following table summarizes the influence of key substituents on the biological activity of quinoline analogs.

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Target/Model System |

| Quinoline C5 | Halogen (Cl, Br) | Increased cytotoxicity | Cancer cells |

| Quinoline C5 | Alkoxy/Aryloxy | Essential for potent activity | Antimalarial (blood-stage) |

| Quinoline C8 | 8-Methyl vs. 6-Methyl | 8-Methyl provides superior activity | Cholinesterase Inhibition |

| Quinoline C8 | Amino vs. Hydroxy | 8-Amino group improved cytotoxicity & selectivity | Cancer cells |

| Piperidine Ring | Aromatic Annulation | Variable effects depending on connectivity | Cancer cells |

| Piperidine Ring | Replacement (e.g., Pyrrolidine) | Altered activity profile | Cancer cells |

Stereochemical Considerations in SAR

Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in this compound analogs can dictate their binding affinity and efficacy. The use of 8-aminoquinoline as a directing group in palladium-catalyzed intramolecular hydroamination highlights its utility in creating specific stereocenters. nih.gov Subsequent removal of this directing group allows for the generation of diverse stereoisomers, enabling a thorough investigation of stereochemical effects on activity. acs.org

For example, in the synthesis of complex natural products like quinine, the precise stereoselective control of synthetic intermediates is paramount to achieving the desired biologically active molecule. scispace.com Research on related cyclic amine systems has shown that different reaction conditions can be employed to produce distinct diastereomers (e.g., cis vs. trans), which often exhibit significantly different biological activities. acs.org This underscores the principle that the absolute and relative configuration of chiral centers within the piperidine ring and any attached side chains are critical parameters in the SAR of these compounds. acs.orgresearchgate.net

Exploration of Biological Targets and Pathways

Derivatives of the this compound scaffold interact with a range of biomolecular targets, leading to their diverse pharmacological effects. These interactions span enzyme inhibition, receptor modulation, and interference with other vital cellular components.

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Kinases)

Cholinesterases: A significant area of investigation for quinoline-piperidine hybrids has been their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. mdpi.comnih.govheraldopenaccess.us Certain derivatives, such as N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, have emerged as potent dual inhibitors of both enzymes. mdpi.comnih.gov Kinetic studies on related lupinine (B175516) derivatives suggest a mixed-type inhibition mechanism, indicating that the compounds may bind to both the active site and allosteric sites of the enzyme. nih.gov

| Compound Name | Target Enzyme | IC₅₀ (µM) |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 ± 0.21 |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 ± 1.2 |

| N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 19.85 ± 0.14 |

Kinases: The quinoline scaffold is also a recognized pharmacophore for kinase inhibitors. Analogs have been developed to target several protein kinases involved in cell signaling and cancer progression. These include Platelet-Derived Growth Factor Receptor β (PDGFRβ), Ataxia Telangiectasia Mutated (ATM) kinase, and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. nih.govnih.govacs.org

PDGFRβ: Derivatives like 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine are selective inhibitors of PDGFRβ. nih.gov Other quinolinone compounds have also shown potent, low nanomolar inhibitory activity against PDGFR-β. nih.gov

ATM Kinase: Imidazo[4,5-c]quinolin-2-one derivatives have been identified as exceptionally potent and selective inhibitors of ATM kinase, a key protein in the DNA damage response pathway. acs.org

PIM-1 Kinase: Hybrid molecules combining pyridine (B92270) and quinoline structures have been found to act as inhibitors of PIM-1 kinase, an enzyme implicated in apoptosis and cell cycle regulation. nih.gov

Receptor Binding Profile Analyses (e.g., 5-HT6 Receptor, PDGFRβ)

5-HT6 Receptor: The 8-substituted quinoline framework is a key structural motif for ligands of the serotonin (B10506) 6 (5-HT6) receptor, a target of interest for cognitive disorders. researchgate.net Specifically, compounds based on a 3-(arylsulfonyl)-8-(amino)quinoline scaffold have been developed as potent and selective 5-HT6 receptor antagonists. researchgate.netasianpubs.org A notable example is SB-742457, an 8-aminoquinoline derivative that binds with high affinity (Ki ≈ 0.2 nM) to the 5-HT6 receptor. nih.gov The arylsulfonyl moiety and the basic amine of the piperidine or piperazine ring are considered key pharmacophoric features for high-affinity binding. nih.gov

PDGFRβ: As noted in the enzyme inhibition section, quinoline derivatives demonstrate direct interaction with PDGFRβ. The development of radiobrominated versions of compounds like 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine for positron emission tomography (PET) imaging confirms that these ligands bind directly to the receptor in cancer cells. nih.govmdpi.com This binding validates PDGFRβ as a direct molecular target for this class of compounds. nih.govnih.govmdpi.com

Interaction with Other Biomolecular Targets (e.g., NAD(P)H:quinone oxidoreductase 1, Heme)

NAD(P)H:quinone oxidoreductase 1 (NQO1): Quinoline-5,8-diones, which share the core quinoline structure, are recognized as substrates and inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com NQO1 is a flavoenzyme that plays a role in detoxification by catalyzing the two-electron reduction of quinones, thus bypassing the formation of reactive semiquinone intermediates. nih.gov The interaction of amino-quinoline derivatives with NQO1 suggests a potential mechanism for modulating cellular redox states, which is a promising strategy in cancer therapy. mdpi.comnih.gov

Heme: The antimalarial activity of 8-aminoquinolines is linked to their ability to interfere with the parasite's detoxification of heme. nih.gov During the digestion of hemoglobin, the malaria parasite releases toxic free heme, which it polymerizes into non-toxic hemozoin (β-hematin). 8-Aminoquinoline derivatives can inhibit this hematin polymerization process. nih.gov They are also known to bind to heme, which is believed to concentrate the drug within the parasite's food vacuole and contribute to its toxic effect. nih.gov

Phenotypic Screening and Activity Spectrum of this compound Derivatives

Phenotypic screening provides a broad overview of a compound's biological effects and can uncover unexpected therapeutic potential. Derivatives of this compound have been investigated for a range of activities, primarily focusing on their anti-infective and anti-proliferative properties.

The quinoline core is a well-established pharmacophore in the development of anti-infective agents.

Antiplasmodial Activity: Quinoline-containing compounds have a long history in the treatment of malaria. While specific data on this compound derivatives is scarce, related aminoalkylamino-substituted neocryptolepine (B1663133) derivatives have shown potent antiplasmodial activities in the nanomolar range. For instance, N1,N1-Diethyl-N4-(5-methyl-5H-indolo[2,3-b]quinolin-8-yl)pentane-1,4-diamine demonstrated an impressive IC50 of 0.01 μM. The structural similarity suggests that derivatives of this compound could also possess antiplasmodial properties.

Antimicrobial and Antifungal Activity: Various quinoline derivatives have been reported to exhibit antibacterial and antifungal activities. For example, certain 8-hydroxyquinoline derivatives have shown potent antifungal activity against a range of phytopathogenic fungi, with some compounds demonstrating higher efficacy than the commercial fungicide azoxystrobin. Specifically, 5-Nitro-7-(piperidin-1-ylmethyl)quinolin-8-ol, a structurally related compound, was synthesized and characterized in these studies. The antimicrobial potential of piperidine derivatives has also been noted, suggesting that the combination of these two moieties could lead to effective antimicrobial agents.

The anticancer potential of quinoline derivatives is an area of intense research.

Numerous studies have demonstrated the anti-proliferative effects of various quinoline-based compounds against a panel of cancer cell lines. For example, novel amidine derivatives of quinolones have shown considerable antiproliferative activity against four different cancer cell lines, with GI50 values in the low micromolar range. In another study, a series of quinoline derivatives were synthesized and showed potent anti-proliferative activity against the human prostatic cancer PC-3 cell line. Specifically, compounds 9d, 9f, and 9g from this series had GI50 values of 2.60, 2.81, and 1.29 μM, respectively. The structure-activity relationship in these studies often highlights the importance of the specific substitution pattern on the quinoline and piperidine rings for cytotoxic activity.

Neuropharmacological Activities (e.g., Cholinesterase Inhibition, Receptor Antagonism)

Derivatives of the this compound scaffold have been the subject of significant investigation for their potential effects on the central nervous system. Research has particularly focused on their roles as cholinesterase inhibitors and receptor antagonists, which are key mechanisms for targeting neurodegenerative diseases and psychiatric disorders.

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing the symptoms of Alzheimer's disease. jyoungpharm.org By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help ameliorate the cholinergic deficit associated with the condition. jyoungpharm.org Numerous studies have explored quinoline derivatives, including those incorporating a piperidine moiety, as potential cholinesterase inhibitors. jyoungpharm.orgarabjchem.org

Hybrid molecules combining the quinoline-piperidine scaffold with other pharmacophores, such as acylhydrazones and thiosemicarbazones, have yielded compounds with significant inhibitory activity. mdpi.comnih.gov For instance, a series of piperidinyl-quinoline acylhydrazones demonstrated potent and, in some cases, selective inhibition of AChE and BChE. mdpi.comnih.gov One notable compound from this series, 8c , emerged as a lead candidate for AChE inhibition with an IC₅₀ value of 5.3 ± 0.51 µM, which was threefold more potent than the reference drug neostigmine. mdpi.comnih.gov Another derivative, 8g , was identified as a selective and highly potent inhibitor of BChE, with an IC₅₀ value of 1.31 ± 0.05 µM. mdpi.comnih.gov

Similarly, quinoline-thiosemicarbazone hybrids have been synthesized and evaluated. nih.govmdpi.com Within a series of (8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, the derivative 6f (N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide) was found to be the most potent dual inhibitor of both AChE and BChE, with IC₅₀ values of 9.68 µM and 11.59 µM, respectively. nih.gov Structure-activity relationship (SAR) analyses indicated that the substitution pattern on the quinoline core and the attached phenyl ring is critical for the inhibitory efficacy of these compounds. nih.gov Specifically, derivatives with a methyl group at the 8-position of the quinoline ring generally showed better results than those with a 6-methyl substitution. nih.gov

Further research into quinolylnitrones identified compound 19 as an exceptionally potent inhibitor of human BChE (hBChE) with an IC₅₀ of 1.06 nM, while also showing moderate inhibition of human monoamine oxidase B (hMAO-B). nih.gov This highlights the diverse inhibitory profiles that can be achieved through modification of the quinoline scaffold.

Below is a summary of the cholinesterase inhibitory activities of selected piperidinyl-quinoline derivatives.

Table 1: Cholinesterase Inhibitory Activity of Piperidinyl-Quinoline Derivatives

| Compound | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8c | Piperidinyl-quinoline acylhydrazone | AChE | 5.3 ± 0.51 | mdpi.comnih.gov |

| 8g | Piperidinyl-quinoline acylhydrazone | BuChE | 1.31 ± 0.05 | mdpi.comnih.gov |

| 6f | Quinoline-thiosemicarbazone | AChE | 9.68 ± 0.21 | nih.gov |

| 6f | Quinoline-thiosemicarbazone | BuChE | 11.59 ± 1.2 | nih.gov |

| 5g | Quinoline-thiosemicarbazone | AChE | 19.85 ± 0.14 | nih.gov |

| 19 | Quinolylnitrone | hBChE | 0.00106 ± 0.00031 | nih.gov |

Beyond cholinesterase inhibition, quinoline-based structures have been investigated for their ability to antagonize various neurotransmitter receptors, a mechanism relevant to treating a range of neurological and psychiatric conditions.

A series of 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives were designed and synthesized as antagonists for the serotonin 5-HT₆ receptor (5-HT₆R). researchgate.net This receptor is a target for improving cognitive function in diseases like Alzheimer's and schizophrenia. The research demonstrated that moving from an aryl sulfonamide to a biaryl sulfone platform could retain high affinity for the 5-HT₆R. researchgate.net

In a separate line of research, arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione were developed as multitarget agents, showing affinity for serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and dopamine (B1211576) (D₂) receptors. tandfonline.com Compound 34 from this series, which features a piperidine moiety, exhibited a promising multireceptor profile and showed antipsychotic-like properties in behavioral models. tandfonline.com This compound acted as a partial D₂ agonist and a 5-HT₂ₐ antagonist. tandfonline.com

Another study led to the discovery of batefenterol (B1667760) (GSK961081), a complex molecule incorporating a piperidinyl carbamate (B1207046) and an 8-hydroxy-2-oxo-1,2-dihydroquinoline moiety. nih.gov This compound was developed as a first-in-class dual-pharmacology agent, acting as both a muscarinic antagonist and a β₂ agonist (MABA), intended for the treatment of chronic obstructive pulmonary disease (COPD). nih.gov

The binding affinities of selected piperidine derivatives for various receptors are presented below.

Table 2: Receptor Binding Affinity of Piperidine Derivatives

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Activity | Reference |

|---|---|---|---|---|

| 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinolines | 5-HT₆ | N/A (High Affinity Reported) | Antagonist | researchgate.net |

| Arylpiperazinylalkyl purine-2,6-diones (e.g., Cpd 34) | 5-HT₁ₐ | 19 nM | Partial Agonist | tandfonline.com |

| Arylpiperazinylalkyl purine-2,6-diones (e.g., Cpd 34) | 5-HT₂ₐ | 28 nM | Antagonist | tandfonline.com |

| Arylpiperazinylalkyl purine-2,6-diones (e.g., Cpd 34) | D₂ | 21 nM | Partial Agonist | tandfonline.com |

Computational Chemistry and in Silico Modeling for 8 Piperidin 1 Yl Quinolin 5 Amine Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and conformational poses.

In the study of quinoline-piperidine derivatives, molecular docking is employed to predict their binding affinity and orientation within the active site of a biological target. u-strasbg.frnih.gov The process involves generating a multitude of possible conformations (poses) of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding free energy (ΔG) for each pose. u-strasbg.frmdpi.com Lower energy scores typically indicate a more stable protein-ligand complex and higher binding affinity. mdpi.com

For instance, in studies involving derivatives like ((6/8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamides, docking scores have been successfully used to correlate with in vitro inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The binding affinity is a critical parameter in drug screening, as it helps in identifying and prioritizing candidate molecules that can effectively interact with a protein target to elicit a biological response. nih.govarxiv.org

Table 1: Example of Docking Scores and Binding Energies for Related Quinoline-Piperidine Derivatives This table is illustrative and compiles data from studies on analogous compounds to demonstrate the application of the methodology.

| Compound Series | Target Enzyme | Docking Score (FlexX) | Binding Free Energy (ΔG, kcal/mol) | Potency (IC₅₀) |

|---|---|---|---|---|

| 8-methyl-quinoline thiosemicarbazones | AChE | -22.51 | -9.87 | 9.68 µM |

| 8-methyl-quinoline thiosemicarbazones | BChE | -20.89 | -9.12 | 11.59 µM |

| 6-methyl-quinoline thiosemicarbazones | AChE | -19.76 | -8.54 | 19.85 µM |

Data sourced from studies on cholinesterase inhibitors. mdpi.comnih.gov

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that form key interactions with the ligand. These interactions, which include hydrogen bonds, π-π stacking, π-alkyl, and hydrophobic contacts, are fundamental to the stability of the ligand-receptor complex. semanticscholar.org

In studies of piperidinyl-quinoline acylhydrazones as potential Alzheimer's disease therapeutics, docking analyses revealed crucial interactions with the active sites of cholinesterase enzymes. nih.govresearchgate.net For example, the quinoline (B57606) core often engages in π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr), while the piperidine (B6355638) ring can form π-sigma and π-alkyl linkages. semanticscholar.org The nitrogen atoms within the heterocyclic structure frequently act as hydrogen bond acceptors or donors, further anchoring the ligand in the binding pocket. semanticscholar.orgnih.gov

Table 2: Common Interactions Identified for Quinoline-Piperidine Scaffolds in Receptor Pockets This table summarizes typical interactions observed in docking studies of related compounds.

| Molecular Moiety | Type of Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Quinoline Core | π-π Stacking / π-cation | Trp84, Tyr334, Phe330 |

| Piperidine Ring | π-Alkyl / π-Sigma Bonds | Tyr121, Tyr334 |

| Amine/Hydrazone Linker | Hydrogen Bonding (Donor/Acceptor) | Ser200, Gly118, His440 |

| Aromatic Substituents | Hydrophobic / van der Waals | Trp279, Phe331 |

Data compiled from docking studies on cholinesterase enzymes. semanticscholar.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR studies are pivotal in drug design for predicting the activity of novel compounds based on previously synthesized analogues. For quinoline-amino-piperidine derivatives, both 2D and 3D-QSAR models have been developed to predict their inhibitory potency against targets like Mycobacterium DNA gyrase. ijpsnonline.com These models are built using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Comparative Molecular Field Analysis (CoMFA). ijpsnonline.comnih.gov

A robust QSAR model is characterized by strong statistical validation parameters. The coefficient of determination (r²) indicates the goodness of fit, the cross-validated correlation coefficient (q²) measures the internal predictive ability, and the external validation (pred_r²) assesses the model's capacity to predict the activity of an external test set of compounds. ijpsnonline.comresearchgate.net For example, a 2D-QSAR model for quinoline-amino-piperidine derivatives showed an r² of 0.8507 and a pred_r² of 0.8364, indicating a statistically significant and predictive model. ijpsnonline.com Similarly, a 3D-QSAR model developed using CoMFA for CB1 receptor antagonists containing a piperidine moiety demonstrated high statistical robustness with an r² value of 0.97. nih.gov

Table 3: Statistical Validation of QSAR Models for Piperidine and Quinoline Derivatives This table presents example statistical data from various QSAR studies on related compound classes.

| QSAR Method | Compound Class | r² (Training Set) | q² (Cross-validation) | pred_r² (Test Set) |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Quinoline-Amino-Piperidines | 0.8507 | 0.7765 | 0.8364 |

| 3D-QSAR (kNN-MFA) | Quinoline-Amino-Piperidines | - | 0.5707 | 0.7843 |

| 3D-QSAR (CoMSIA) | Pyrimidine-Piperidines (σ1R) | 0.96 | 0.54 | - |

| 3D-QSAR (CoMFA) | Pyrazole-Piperidines (CB1R) | 0.97 | >0.50 | - |

Data sourced from multiple QSAR studies. ijpsnonline.comnih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify the physicochemical, topological, or electronic properties of a molecule. nih.gov Analyzing the contribution of these descriptors to the QSAR equation provides invaluable information for optimizing a lead compound.

For quinoline derivatives, descriptor analysis has shown that properties such as van der Waals volume, electron density, electronegativity, and topological indices (e.g., path counts) play a pivotal role in their biological activity. nih.govpsu.edu For instance, a QSAR study on antitubercular quinolinones suggested that van der Waals volume and electronegativity were key determinants of activity. nih.gov Another study on antimalarial 4-anilinoquinolines indicated that the topological distance between nitrogen and oxygen atoms was a significant factor, with a closer proximity favoring higher activity. psu.edu This information guides chemists in making targeted structural modifications, such as adding specific functional groups or altering the molecular framework, to enhance the desired biological effect.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, stability, and reactivity of molecules. nih.govbohrium.com These methods are used to compute a variety of molecular properties that are not easily accessible through experimental means.

For piperidine and quinoline derivatives, quantum chemical methods are used to explore geometric parameters, calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and perform Natural Bond Orbital (NBO) analysis. nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from these energies, providing further insight into the molecule's behavior. nih.gov

Table 4: Key Parameters from Quantum Chemical Calculations and Their Significance This table is illustrative, based on typical findings for related heterocyclic compounds.

| Calculated Parameter | Method | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT, AM1, PM3 | Indicates chemical reactivity and stability. nih.govresearchgate.net |

| Dipole Moment | DFT, AM1, PM3 | Predicts polarity and solubility in polar solvents. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

| NBO Analysis | DFT | Reveals intramolecular charge transfer and stabilization energies. nih.gov |

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. scispace.com It has become a popular tool in computational chemistry for its balance between accuracy and computational cost. uci.edu DFT calculations can provide valuable insights into the electronic properties of 8-(Piperidin-1-YL)quinolin-5-amine, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and potential interactions with biological targets.

For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov In a study on a related quinoline derivative, 1-(quinolin-3-yl)piperidin-2-ol, DFT calculations were used to analyze the electronic properties, including HOMO-LUMO energies, which indicated the occurrence of charge transfer within the molecule. nih.gov Similar analyses for this compound would be crucial in elucidating its electronic behavior.

DFT can also be used to calculate various molecular descriptors that are important for quantitative structure-activity relationship (QSAR) studies. nih.gov These descriptors, such as electronegativity and electron density, can be correlated with the biological activity of a series of compounds, aiding in the design of new molecules with enhanced properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its function. Conformational analysis of this compound involves identifying its stable low-energy conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. mdpi.com MD simulations provide a dynamic view of the molecule's behavior, revealing how it flexes, rotates, and interacts with its environment. dovepress.com

MD simulations can be used to assess the stability of different conformations and the interactions between the ligand and a receptor. nih.gov By monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of a molecule's structure or a ligand-protein complex. mdpi.com For cyclic peptides, which share some conformational constraints with the piperidine ring in the target compound, combining different MD protocols has been shown to be effective for robust conformational space exploration. biorxiv.org These simulations can also elucidate the role of specific residues in inhibitor binding. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Prediction (ADME-focused)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. nih.gov

Theoretical Absorption and Distribution Profiles

The absorption of a drug, particularly its human intestinal absorption (HIA), is a critical factor for orally administered compounds. alliedacademies.org In silico models can predict HIA based on the physicochemical properties of the molecule. alliedacademies.org The "BOILED-egg" evaluation, available through platforms like SwissADME, provides a graphical representation of predicted gastrointestinal absorption and blood-brain barrier (BBB) penetration. nih.gov

Distribution properties, such as the ability to cross the blood-brain barrier, are also crucial for drugs targeting the central nervous system. alliedacademies.org Computational tools can predict BBB penetration, which is a key consideration in drug design. alliedacademies.org

Predictive Metabolism and Excretion Pathways

The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes, significantly influences its efficacy and potential for drug-drug interactions. researchgate.net In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net Predicting these interactions early in the drug discovery process can help to avoid potential adverse effects.

Evaluation of Drug-Likeness and Lead-Likeness Properties

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an oral drug. drugdiscoverytoday.com Several rule-based filters have been developed to evaluate drug-likeness, with Lipinski's Rule of Five being the most well-known. drugdiscoverytoday.com This rule states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen-bond donors, a molecular weight over 500 Daltons, a high lipophilicity (logP > 5), and more than 10 hydrogen-bond acceptors. drugdiscoverytoday.com

Other rules, such as those proposed by Ghose, Veber, Egan, and Muegge, consider additional parameters like molar refractivity, the number of atoms, and polar surface area to refine the assessment of drug-likeness. researchgate.net "Lead-likeness" is a related concept that describes compounds with properties suitable for optimization into drug candidates; these compounds are typically smaller and less hydrophobic than drug-like molecules. drugdiscoverytoday.com

Various online tools, such as SwissADME, allow for the rapid calculation of these properties for a given compound. nih.gov For a series of piperidinyl-quinoline derivatives, such in silico evaluations have been conducted to assess their drug-likeness and ADME-friendly characteristics. nih.gov

| Property | Description | Relevance to this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A key parameter in Lipinski's Rule of Five, affecting absorption and distribution. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds in a molecule. | Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms in a molecule. | Affects solubility and binding to target proteins. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including intestinal absorption and BBB penetration. |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | Influences conformational flexibility and oral bioavailability. |

Methodologies for Pre Clinical Biological Evaluation of 8 Piperidin 1 Yl Quinolin 5 Amine and Its Analogs

In Vitro Assay Design and Execution

In vitro assays are fundamental in the initial screening and characterization of novel compounds. They provide a controlled environment to assess the direct interaction of a compound with its molecular target and its effects on cellular functions. For 8-(piperidin-1-yl)quinolin-5-amine and its analogs, these assays typically focus on enzyme inhibition, cell-based functional responses, and receptor binding affinities.

Enzyme Inhibition Assays (e.g., Cholinesterases, Kinases)

Enzyme inhibition assays are a cornerstone in the evaluation of quinoline (B57606) derivatives, many of which are designed to target specific enzymes implicated in disease pathways.

Cholinesterases:

Analogs of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govnih.gov Dysregulation of cholinergic signaling is a hallmark of Alzheimer's disease, making these enzymes important therapeutic targets. The inhibitory potential of these compounds is typically determined using Ellman's method. figshare.com For instance, a series of piperidinyl-quinoline acylhydrazone derivatives were evaluated for their cholinesterase inhibitory profile. nih.govfigshare.commdpi.com One notable compound, 8c , emerged as a potent inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM, demonstrating a three-fold higher potency than the standard drug neostigmine. nih.govmdpi.com Another derivative, 8g , was identified as a selective and potent inhibitor of BuChE, with an IC50 value of 1.31 ± 0.05 µM. mdpi.com Similarly, a study on quinoline thiosemicarbazones identified a potent dual inhibitor of both AChE and BChE. nih.gov

Kinases:

The quinoline scaffold is a common feature in many kinase inhibitors, and various analogs are evaluated for their ability to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.netorientjchem.orgacs.orgnih.govnih.gov For example, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, known as PT-262 , was identified as a novel ROCK inhibitor. researchgate.net In vitro kinase assays demonstrated that PT-262 inhibited ROCK kinase activity in a concentration-dependent manner, with an IC50 value of approximately 5 µM in A549 human lung carcinoma cells. researchgate.net This was found to be more potent than other known ROCK inhibitors like Y-27632 and H-1152 under the same conditions. researchgate.net In another study, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were synthesized and evaluated as inhibitors of the c-Met kinase, with some compounds exhibiting IC50 values below 1 nM. orientjchem.org Furthermore, a novel quinoline derivative of ursolic acid, 4d , was found to significantly inhibit MEK1 kinase activity. nih.gov

| Compound/Analog Class | Target Enzyme | Assay Method | Key Findings | Reference(s) |

| Piperidinyl-quinoline acylhydrazones | AChE, BuChE | Ellman's method | Compound 8c (AChE IC50: 5.3 µM), Compound 8g (BuChE IC50: 1.31 µM) | nih.govfigshare.commdpi.com |

| Quinoline thiosemicarbazones | AChE, BChE | Biochemical assay | Identified a potent dual inhibitor. | nih.gov |

| 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262 ) | ROCK kinase | Kinase activity assay | IC50 of ~5 µM in A549 cells, more potent than Y-27632 and H-1152. | researchgate.net |

| 3,5-Disubstituted and 3,5,7-trisubstituted quinolines | c-Met kinase | In vitro kinase assays | Potent inhibition with IC50 values below 1 nM. | orientjchem.org |

| Quinoline derivative of ursolic acid (4d ) | MEK1 kinase | Kinase activity assay | Significant inhibition of MEK1. | nih.gov |

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Cell Proliferation Assays, Cellular Uptake)

Cell-based assays provide a more physiologically relevant context to evaluate the effects of compounds on cellular processes.

Reporter Gene Assays:

Reporter gene assays are utilized to study the modulation of gene expression by a compound through a specific signaling pathway. For instance, a study on 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives as 5-HT6 receptor antagonists used a cell-based reporter gene functional assay to confirm that the biaryl sulfone platform retained 5-HT6R affinity. mdpi.comresearchgate.net Another study on bis-indole and substituted quinoline derivatives as nuclear receptor 4A2 (NR4A2) ligands used reporter gene assays to demonstrate that these compounds could induce NR4A2-dependent gene expression. bohrium.com

Cell Proliferation Assays:

The anti-proliferative activity of quinoline derivatives is frequently assessed against various cancer cell lines using assays like the MTT assay or the sulforhodamine B (SRB) assay. nih.govrsc.orgmdpi.com For example, a series of novel amidine derivatives of quinoline were tested for their antiproliferative activity against four cancer cell lines, with some compounds demonstrating GI50 values ranging from 1.00 µM to 1.50 µM. google.com In another study, a library of quinoline derivatives was screened for cytotoxic activity against 60 cancer cell lines, with several compounds showing moderate to high growth inhibition. rsc.org The cytotoxic potential of a novel quinoline derivative, 91b1 , was evaluated using an MTS cytotoxicity assay on various cancer and non-cancer cell lines. mdpi.com

Cellular Uptake:

Cellular uptake studies are crucial for understanding the ability of a compound to enter cells and reach its intracellular target. These studies often employ radiolabeled analogs. For example, the cellular uptake of radiobrominated benzimidazole-quinoline derivatives, [77Br]2 and [77Br]3 , was evaluated in PDGFRβ-positive (BxPC3-luc) and PDGFRβ-negative (MCF7) cells. orientjchem.orgacs.org The study found that both compounds showed higher accumulation in the PDGFRβ-positive cells, and this uptake was significantly reduced by pretreatment with inhibitors, indicating target-specific uptake. acs.org

| Assay Type | Compound/Analog Class | Cell Line(s) | Key Findings | Reference(s) |

| Reporter Gene Assay | 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives | Not specified | Confirmed retention of 5-HT6R affinity. | mdpi.comresearchgate.net |

| Reporter Gene Assay | Bis-indole and substituted quinoline derivatives | Panc1, Panc28 | Induced NR4A2-dependent gene expression. | bohrium.com |

| Cell Proliferation Assay | Novel amidine derivatives of quinoline | A-549, MCF-7, Panc-1, HT-29 | GI50 values ranging from 1.00 µM to 1.50 µM for potent derivatives. | google.com |

| Cell Proliferation Assay | Quinoline derivatives | 60 cancer cell lines | Several compounds showed moderate to high growth inhibition. | rsc.org |

| Cellular Uptake | Radiobrominated benzimidazole-quinoline derivatives | BxPC3-luc, MCF7 | Higher uptake in PDGFRβ-positive cells, indicating target-specific accumulation. | orientjchem.orgacs.org |

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. This is particularly relevant for quinoline derivatives designed to target G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. These assays typically involve competition with a radiolabeled ligand known to bind to the receptor of interest.

For example, a series of 1H-pyrrolo[3,2-c]quinoline derivatives were evaluated as 5-HT6 receptor antagonists. acs.orgnih.gov A lead compound, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (14) , demonstrated high affinity for the 5-HT6 receptor with a Ki value of 3 nM. acs.orgnih.gov In another study, various (iso)quinoline and quinazoline (B50416) compounds were screened for their affinity to the 5-HT3 receptor using a [3H]granisetron displacement assay, leading to the discovery of several high-affinity ligands. acs.org Similarly, long-chain arylpiperazine nitroquipazine analogues were evaluated for their binding affinity to the serotonin transporter (SERT). nih.gov Furthermore, a series of arylpiperazinylalkyl derivatives of 1,3-dimethylpurine-2,6-dione with an 8-piperidine substituent were found to be potent ligands for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. tandfonline.com

| Compound/Analog Class | Target Receptor | Assay Type | Key Findings | Reference(s) |

| 1H-Pyrrolo[3,2-c]quinoline derivatives | 5-HT6 | Radioligand binding assay | Compound 14 showed high affinity with a Ki of 3 nM. | acs.orgnih.gov |

| (Iso)quinoline and quinazoline compounds | 5-HT3 | [3H]granisetron displacement assay | Discovery of several high-affinity ligands. | acs.org |

| Long-chain arylpiperazine nitroquipazine analogues | SERT | Radioligand binding assay | Evaluation of binding affinities for the serotonin transporter. | nih.gov |

| Arylpiperazinylalkyl derivatives of 1,3-dimethylpurine-2,6-dione | 5-HT1A, 5-HT2A, 5-HT7, D2 | Radioligand binding assay | Identification of potent multi-receptor ligands. | tandfonline.com |

In Vivo Experimental Models (Animal Studies Focused on Mechanism/Target Engagement)

Following promising in vitro results, in vivo studies in animal models are conducted to assess the pharmacodynamics and target engagement of the compounds in a complex biological system.

Pharmacodynamic Marker Assessment

Pharmacodynamic (PD) marker assessment involves measuring the physiological or biochemical effects of a compound over time to understand its mechanism of action and dose-response relationship in a living organism. Driven by rational design, synthetic modifications to quinoline-based scaffolds have been shown to enhance both target engagement and pharmacokinetic profiles. mdpi.comresearchgate.netpreprints.orgresearchgate.net For example, in vivo studies with quinoline-based antimalarials have demonstrated their effectiveness against P. berghei in mice, with the rate of reduction of blood parasites being a key pharmacodynamic marker. mdpi.com In the context of anticancer research, the in vivo efficacy of a novel quinoline derivative, DFIQ, was assessed in a zebrafish xenograft model, where the inhibition of tumor growth served as a critical pharmacodynamic endpoint. nih.gov

Target Engagement Studies in Animal Tissues

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target in the relevant tissues of an animal model. One common approach involves the use of radiolabeled compounds to track their biodistribution and accumulation in target tissues. For instance, biodistribution experiments in mice with radiobrominated benzimidazole-quinoline derivatives showed accumulation in tumors that express the target receptor, PDGFRβ. acs.org The mode of action of quinolones in animals has been linked to the inhibition of bacterial topoisomerases, DNA gyrase, and topoisomerase IV. msdvetmanual.com While mammalian topoisomerases differ from their bacterial counterparts and are not susceptible to quinolone inhibition, this highlights the principle of targeting specific enzymes in vivo. msdvetmanual.com For quinoline-based antimalarials, it is speculated that they bind to high-density lipoproteins in the serum, are delivered to erythrocytes, and interact with an erythrocyte membrane protein before reaching the intracellular parasite. nih.gov More direct evidence of target engagement can be obtained by measuring the modulation of downstream signaling pathways or the expression of target-related genes in tissues following compound administration. bohrium.com

Morphological and Microscopic Observations in Biological Systems

The pre-clinical evaluation of this compound and its analogs frequently involves detailed morphological and microscopic studies to elucidate their effects at a cellular and subcellular level. These observational techniques are crucial for understanding the mechanisms of action, particularly in areas like oncology and microbiology. Researchers utilize a variety of microscopic methods to visualize and quantify the changes induced by these compounds in biological systems.

Fluorescence microscopy is a key technique employed to study the effects of quinoline derivatives on cancer cells. nih.gov Commonly used fluorescent dyes such as 4′,6-diamidino-2-phenylindole (DAPI) and propidium (B1200493) iodide (PI) help in visualizing nuclear morphology. nih.govnih.gov Following treatment with certain quinoline analogs, cancer cells like MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) have been observed to undergo significant morphological changes indicative of apoptosis. nih.govnih.gov These changes include chromatin condensation and nuclear fragmentation, which are hallmark features of programmed cell death. nih.govnih.gov

Phase-contrast microscopy and light microscopy are also utilized, particularly in cell migration and wound-healing assays. nycu.edu.tw In studies involving PT-262, phase-contrast microscopy was used to observe the width of the "wound" in a scratch assay, demonstrating the compound's ability to inhibit cell migration. nycu.edu.tw Similarly, light microscopy, after staining with hematoxylin, has been used to count migrated cells in Boyden chamber assays, providing quantitative data on the inhibition of cell movement. nycu.edu.tw

Furthermore, scanning electron microscopy (SEM) has been employed to observe the effects of quinoline derivatives on the morphology of fungi. rsc.org Studies on Sclerotinia sclerotiorum revealed that treatment with specific 8-hydroxyquinoline (B1678124) derivatives caused significant abnormalities in the mycelia, indicating potent antifungal activity. rsc.org

These microscopic observations are often correlated with other biological assays to provide a comprehensive understanding of the compound's activity. The findings from morphological analyses generally show a strong agreement with results from anti-proliferative assays and flow cytometry, confirming the mechanisms of cell cycle arrest and apoptosis induction. nih.gov

Detailed Research Findings from Microscopic Observations

The following table summarizes the morphological and microscopic observations from various studies on analogs of this compound.

| Compound/Analog | Biological System | Microscopic Technique | Observed Morphological Changes | Reference |

| Quinoline Derivatives | MCF-7, K-562, HeLa cancer cells | Fluorescence Microscopy (DAPI & PI staining) | Chromatin condensation, nuclear fragmentation, apoptosis. nih.govnih.gov | nih.govnih.gov |

| PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione) | A549 lung carcinoma cells | Confocal Microscopy with Bio-AFM | Cytoskeleton alteration, cell elongation, F-actin reorganization. nycu.edu.tw | nycu.edu.tw |

| PT-262 | A549 lung carcinoma cells | Phase-Contrast Microscopy | Inhibition of cell migration (increased wound width). nycu.edu.tw | nycu.edu.tw |

| PT-262 | A549 lung carcinoma cells | Light Microscopy (Hematoxylin staining) | Reduced number of migrated cells in Boyden chamber. nycu.edu.tw | nycu.edu.tw |

| 8-Hydroxyquinoline Derivatives | Sclerotinia sclerotiorum (fungus) | Scanning Electron Microscopy (SEM) | Mycelial abnormalities. rsc.org | rsc.org |

| Quinolone and Quinoline Derivatives | Breast, bone marrow, and cervical cancer cells | Fluorescence Microscopy | Selective induction of apoptosis in cancer cells. researchgate.net | researchgate.net |

Future Perspectives and Emerging Avenues in 8 Piperidin 1 Yl Quinolin 5 Amine Research

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The synthetic versatility of the quinoline (B57606) ring system is a key factor that has enabled the generation of a vast number of structurally diverse derivatives. researchgate.net However, the development of more efficient, scalable, and environmentally benign synthetic methods remains a critical goal for researchers. numberanalytics.com Traditional methods for quinoline synthesis can be lengthy and may not be suitable for creating large, diverse libraries of compounds for high-throughput screening. mdpi.com

Future research will likely focus on advanced methodologies that offer improved yields and reduced reaction times. Noteworthy emerging techniques for related piperidinyl-quinoline derivatives include:

Microwave-Assisted Synthesis: This method has been successfully used to synthesize quinoline thiosemicarbazones, significantly accelerating the reaction process. nih.govmdpi.com